molecular formula C12H16N2O5S B11603495 3-Methyl-4-(4-sulfamoyl-phenylcarbamoyl)-butyric acid

3-Methyl-4-(4-sulfamoyl-phenylcarbamoyl)-butyric acid

Cat. No.: B11603495
M. Wt: 300.33 g/mol
InChI Key: JMVLYTLDKYADRF-UHFFFAOYSA-N
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Description

3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID is an organic compound with a complex structure that includes a carboxylic acid group, a secondary amide, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-4-[(3-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID
  • 3-METHYL-4-[(2-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID

Uniqueness

3-METHYL-4-[(4-SULFAMOYLPHENYL)CARBAMOYL]BUTANOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the sulfamoyl group and the overall molecular conformation contribute to its specific reactivity and interaction with biological targets .

Properties

Molecular Formula

C12H16N2O5S

Molecular Weight

300.33 g/mol

IUPAC Name

3-methyl-5-oxo-5-(4-sulfamoylanilino)pentanoic acid

InChI

InChI=1S/C12H16N2O5S/c1-8(7-12(16)17)6-11(15)14-9-2-4-10(5-3-9)20(13,18)19/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17)(H2,13,18,19)

InChI Key

JMVLYTLDKYADRF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)CC(=O)O

Origin of Product

United States

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